ASP-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

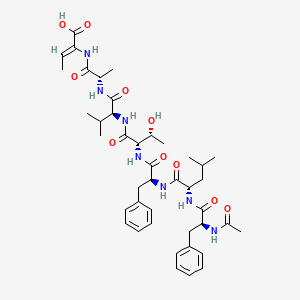

C42H59N7O10 |

|---|---|

Poids moléculaire |

822.0 g/mol |

Nom IUPAC |

(Z)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]but-2-enoic acid |

InChI |

InChI=1S/C42H59N7O10/c1-9-30(42(58)59)45-36(52)25(6)43-40(56)34(24(4)5)48-41(57)35(26(7)50)49-39(55)33(22-29-18-14-11-15-19-29)47-37(53)31(20-23(2)3)46-38(54)32(44-27(8)51)21-28-16-12-10-13-17-28/h9-19,23-26,31-35,50H,20-22H2,1-8H3,(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,57)(H,49,55)(H,58,59)/b30-9-/t25-,26+,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

ZDZXQQBZZWAJHB-AMUGTJIUSA-N |

SMILES isomérique |

C/C=C(/C(=O)O)\NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C |

SMILES canonique |

CC=C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Function of ASP-1 in C. elegans: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-1, an aspartic protease in Caenorhabditis elegans, plays a pivotal role in the execution of necrotic cell death, particularly in the intestinal epithelium. As a homolog of human cathepsin D, this compound is implicated in cellular degradation processes. Its function is most prominently observed in the response to pore-forming toxins, such as Cry6Aa from Bacillus thuringiensis, where it acts as a key mediator in a calcium-dependent necrotic pathway. This guide provides a comprehensive technical overview of this compound, summarizing its biochemical properties, functional roles, and the experimental methodologies used to elucidate its mechanisms of action.

Introduction

Caenorhabditis elegans has emerged as a powerful model organism for dissecting fundamental biological processes, including programmed cell death. Within this context, the study of specific proteases provides critical insights into the molecular machinery governing cellular demise. This compound is an aspartic protease that has been identified as a key player in necrotic cell death pathways in C. elegans.[1] Its homology to human cathepsin D suggests a conserved role in cellular homeostasis and pathology, making it a subject of interest for understanding degenerative processes and host-pathogen interactions. This document serves as a technical resource, consolidating current knowledge on the function of this compound, with a focus on quantitative data, experimental protocols, and signaling pathways.

Molecular and Biochemical Characteristics

This compound is a 396-amino acid pre-pro-peptide with a predicted molecular weight of 42.7 kDa, which is post-translationally processed into a mature lysosomal protein of approximately 40 kDa.[2] It belongs to the A1 family of aspartic peptidases. The amino acid sequences flanking the two active site aspartic acid residues are highly conserved and are 100% identical to those in other eukaryotic aspartic proteases.[2]

Quantitative Data on this compound

While specific enzymatic kinetic parameters (Km, kcat) for purified this compound are not extensively documented in the literature, its activity is essential for specific biological processes. The following tables summarize the available quantitative data regarding its expression and the phenotypic consequences of its disruption.

Table 1: Developmental Expression of this compound mRNA

| Developmental Stage | Relative mRNA Level (Normalized to Myosin Light Chain mRNA) |

| Embryos | 1.0 ± 0.2 |

| L1 Larvae | 2.5 ± 0.5 |

| L2 Larvae | 1.5 ± 0.3 |

| L3/L4 Larvae | Not detected |

| Adults | Not detected |

| Data adapted from Tcherepanova et al., 2000. The data represent the mean and standard deviation from three independent experiments. |

Table 2: Phenotypic Analysis of this compound(tm666) Knockout Mutant

| Phenotype | Wild-Type (N2) | This compound(tm666) | Condition |

| Susceptibility to B. thuringiensis Cry6Aa Toxin | |||

| Larval Growth Inhibition (LC50 in µg/mL) | 15.8 | > 100 | Exposure to Cry6Aa toxin |

| Survival Rate (%) after 7 days | ~20% | ~80% | Exposure to 63 µg/mL Cry6Aa toxin |

| Binding Affinity | |||

| Dissociation Constant (KD) of Cry6Aa to this compound | Not Applicable | 1.35 x 10-7 M | Isothermal Titration Calorimetry |

| Data adapted from Zhang et al., 2016. |

Biological Function and Signaling Pathways

The primary characterized function of this compound is its involvement in the execution of necrotic cell death in the intestine of C. elegans.[3] This role is particularly evident in the response to the bacterial toxin Cry6Aa.[3]

Cry6Aa-Induced Necrosis Pathway

The Cry6Aa toxin, produced by Bacillus thuringiensis, triggers a specific necrotic cell death pathway in the intestinal cells of C. elegans, in which this compound is a critical downstream effector. The proposed signaling cascade is as follows:

-

Toxin Ingestion and Pore Formation: C. elegans ingests B. thuringiensis spores, and the Cry6Aa toxin is released in the intestinal lumen. It is believed that the toxin forms pores in the apical membrane of the intestinal epithelial cells.

-

Calcium Influx: The formation of pores leads to an influx of extracellular Ca2+ into the cytoplasm of the intestinal cells.

-

Lysosomal Rupture: The elevated intracellular Ca2+ concentration triggers the rupture of lysosomes.

-

This compound Release and Activation: Upon lysosomal rupture, lysosomal contents, including the aspartic protease this compound, are released into the cytoplasm. The acidic environment of the lysosome maintains this compound in its active form.

-

Execution of Necrosis: Once in the cytoplasm, this compound contributes to the degradation of cellular components, leading to the characteristic morphology of necrotic cell death, including cellular swelling and eventual lysis.

Signaling pathway of Cry6Aa-induced necrosis mediated by this compound.

Role in Neurodegeneration

While this compound's primary role appears to be in the intestine, other aspartic proteases, such as ASP-3 and ASP-4, have been implicated in neurodegeneration in C. elegans.[4] These proteases, along with calpains, are required for the degenerative cell death of neurons caused by gain-of-function mutations in specific ion channel genes.[4] Although a direct role for this compound in this process has not been firmly established, the involvement of other aspartic proteases highlights a broader role for this class of enzymes in regulated cell death beyond the intestine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function.

Generation of this compound Knockout Mutants using CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in C. elegans.

Objective: To create a deletion mutation in the this compound gene.

Materials:

-

C. elegans N2 (wild-type) strain

-

Cas9 protein

-

Custom synthesized crRNAs targeting the this compound locus (two crRNAs flanking the region to be deleted are recommended)

-

TracrRNA

-

Single-stranded DNA (ssDNA) oligonucleotide repair template with homology arms flanking the desired deletion site (optional, for precise deletions)

-

Co-injection marker (e.g., pRF4 with rol-6(su1006))

-

Microinjection setup

Procedure:

-

Design and Synthesize CRISPR Reagents:

-

Design two crRNAs targeting exons of this compound to induce a deletion.

-

Synthesize the crRNAs and a universal tracrRNA.

-

(Optional) Design and synthesize an ssDNA repair template with ~35-100 bp homology arms flanking the deletion site.

-

-

Prepare Injection Mix:

-

Anneal crRNAs and tracrRNA to form the guide RNA (gRNA) complex.

-

Prepare the injection mix containing Cas9 protein, the gRNA complex, the co-injection marker, and optionally the ssDNA repair template in an appropriate injection buffer.

-

-

Microinjection:

-

Inject the gonad of young adult C. elegans hermaphrodites.

-

-

Screen for Progeny with the Desired Phenotype:

-

Screen the F1 generation for the presence of the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

-

Isolate individual F1 rollers to separate plates.

-

-

Identify and Validate Mutants:

-

Allow F1s to self-fertilize and screen the F2 generation for non-roller progeny that may carry the desired deletion.

-

Perform PCR on single-worm lysates from F2 progeny using primers that flank the targeted deletion site. A smaller PCR product compared to wild-type indicates a deletion.

-

Sequence the PCR product to confirm the precise nature of the deletion.

-

Workflow for generating this compound knockout mutants in C. elegans.

Aspartic Protease Activity Assay

This is a general protocol that can be adapted for measuring the activity of this compound from C. elegans lysates or purified protein.

Objective: To measure the proteolytic activity of this compound using a fluorogenic substrate.

Materials:

-

C. elegans lysate or purified recombinant this compound

-

Fluorogenic cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-R-NH₂)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 3.5)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Reconstitute the fluorogenic substrate according to the manufacturer's instructions.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the C. elegans lysate or purified this compound to the wells.

-

Include a negative control with no enzyme.

-

Add the assay buffer to each well to bring the volume to the desired pre-substrate addition volume.

-

-

Initiate the Reaction:

-

Add the fluorogenic substrate to each well to initiate the reaction. The final concentration of the substrate should be optimized for the specific enzyme and experimental conditions.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/460 nm for MCA).

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence over time. This rate is proportional to the aspartic protease activity in the sample.

-

The activity can be quantified by comparing the rate to a standard curve generated with a known amount of purified cathepsin D.

-

Quantification of Intestinal Cell Damage

This protocol allows for the quantification of intestinal cell death, for example, after exposure to Cry6Aa toxin.

Objective: To quantify the extent of intestinal cell necrosis.

Materials:

-

C. elegans (wild-type and this compound mutants)

-

E. coli OP50 (standard food source)

-

Plates containing Cry6Aa toxin

-

Propidium iodide (PI) solution

-

Microscope with fluorescence capabilities

Procedure:

-

Expose Worms to Toxin:

-

Synchronize C. elegans to the L1 larval stage.

-

Transfer the synchronized worms to plates seeded with E. coli OP50 mixed with the desired concentration of Cry6Aa toxin.

-

Incubate the worms for the desired period (e.g., 24-72 hours).

-

-

Stain with Propidium Iodide:

-

Wash the worms off the plates with M9 buffer.

-

Incubate the worms in a solution of propidium iodide (a fluorescent dye that enters cells with compromised membranes).

-

-

Microscopy and Quantification:

-

Mount the stained worms on an agarose pad on a microscope slide.

-

Visualize the worms under a fluorescence microscope.

-

Count the number of worms exhibiting PI staining in their intestinal cells.

-

The percentage of worms with intestinal cell death can be calculated and compared between wild-type and this compound mutant strains.

-

Conclusion and Future Directions

This compound is a crucial component of the necrotic cell death machinery in the C. elegans intestine, particularly in response to the bacterial toxin Cry6Aa. Its function is dependent on an upstream cascade involving calcium influx and lysosomal destabilization. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The precise molecular substrates of this compound that are cleaved to execute necrosis remain to be identified. A comprehensive analysis of the this compound knockout phenotype under a wider range of stress conditions could reveal additional biological roles. Furthermore, the identification of upstream regulators of the Cry6Aa-induced calcium influx and the molecular players that govern lysosomal stability will provide a more complete picture of this important cell death pathway. The continued study of this compound in the tractable C. elegans model will undoubtedly contribute to our broader understanding of necrotic cell death and its implications in health and disease.

References

- 1. Aspartyl proteases in Caenorhabditis elegans. Isolation, identification and characterization by a combined use of affinity chromatography, two-dimensional gel electrophoresis, microsequencing and databank analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartic proteases from the nematode Caenorhabditis elegans. Structural organization and developmental and cell-specific expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacillus thuringiensis Crystal Protein Cry6Aa Triggers Caenorhabditis elegans Necrosis Pathway Mediated by Aspartic Protease (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific aspartyl and calpain proteases are required for neurodegeneration in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Domains of ASP-1 Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activation-associated Secreted Proteins (ASPs) are members of the vast CAP (Cysteine-rich secretory proteins, Antigen 5, Pathogenesis-related 1) superfamily, a diverse group of proteins found across eukaryotes and prokaryotes. In parasitic nematodes, ASPs are abundantly present in the excretome/secretome and are crucial for the parasite's life cycle within its host. Despite their importance in host-parasite interactions and their potential as vaccine candidates, a comprehensive understanding of their structure and function remains a key area of research. This technical guide provides an in-depth analysis of the structure and domains of ASP-1 proteins, with a primary focus on the well-characterized this compound from the cattle parasite Ostertagia ostertagi (Oo-ASP-1) and comparative insights from other nematode ASPs. Additionally, this guide explores the signaling pathway of a functionally distinct protein, Acylation-Stimulating Protein (ASP), to provide a broader context of "ASP" proteins in cellular signaling, relevant to drug development.

Nematode this compound Protein Structure and Domains

Nematode this compound proteins are key players in the host-parasite interplay. Their structural architecture provides crucial insights into their function and potential as therapeutic targets.

The Archetype: Ostertagia ostertagi this compound (Oo-ASP-1)

The crystal structure of recombinantly produced Oo-ASP-1 has been solved at a resolution of 1.85 Å, revealing a canonical CAP superfamily architecture with some unique features.[1] The monomeric structure can be divided into three distinct regions based on structural homology with other CAP superfamily members: the CAP domain, a hinge region, and a C-terminal non-conserved region.[2]

Domains of Oo-ASP-1:

-

N-terminal CAP Domain: This domain forms the core of the protein and adopts the characteristic α-β-α sandwich fold common to all CAP family members.[2]

-

Hinge Region: This region connects the CAP domain to the C-terminal extension.[2]

-

C-terminal Cysteine-Rich Domain: This domain is less conserved among CAP proteins and, in Oo-ASP-1, is involved in its unique structural features.[1]

A remarkable feature of Oo-ASP-1 is its quaternary structure. It exists as a stable dimer, primarily maintained by an intermolecular disulfide bridge.[1] This dimerization results in a relatively small interaction surface of 306.8 Ų.[1] Furthermore, an intramolecular disulfide bridge links the N- and C-termini of each monomer, creating a quasi-cyclic molecule, a feature not previously observed in other ASPs.[1] This cyclization may contribute to the protein's stability and resistance to proteolysis.

Comparative Structural Insights from Other Nematode ASPs

While Oo-ASP-1 provides a detailed single-domain model, other nematodes like the human hookworm Necator americanus express ASPs with different domain organizations.

-

Necator americanus this compound (Na-ASP-1): This protein is a multi-domain ASP, possessing two covalently linked CAP domains.[3][4] The structure of Na-ASP-1 has been solved to a resolution of 2.2 Å.[5] Na-ASP-1 is a 406-amino-acid protein with a molecular weight of 43.9 kDa.[4]

-

Necator americanus ASP-2 (Na-ASP-2): In contrast to Na-ASP-1, Na-ASP-2 is a single-domain ASP.[3]

-

Ancylostoma caninum this compound (Ac-ASP-1): This is the major protein secreted by the infective larvae of the canine hookworm and is also a member of the CAP superfamily.[6]

The presence of both single and double CAP domain ASPs within the same organism suggests functional diversification. The structural data from these different ASPs can serve as templates for homology modeling of other related proteins.

Quantitative Data on Nematode this compound Proteins

| Protein | Organism | Resolution (Å) | Molecular Weight (kDa) | Key Structural Features | Citations |

| Oo-ASP-1 | Ostertagia ostertagi | 1.85 | - | Dimer, intermolecular and intramolecular disulfide bridges, quasi-cyclic monomer | [1] |

| Na-ASP-1 | Necator americanus | 2.2 | 43.9 | Two CAP domains | [4][5] |

| Na-ASP-2 | Necator americanus | - | 21.3 | One CAP domain | [4] |

| Ac-ASP-1 | Ancylostoma caninum | - | 42 | Homology to venom antigen 5/3 family |

Acylation-Stimulating Protein (ASP) Signaling Pathway

Distinct from the nematode ASPs, Acylation-Stimulating Protein (ASP), also known as C3adesArg, is a potent lipogenic factor in adipocytes.[7] It stimulates triglyceride synthesis and glucose transport via a G-protein-coupled receptor, C5L2.[8]

The binding of ASP to its receptor C5L2 on the surface of adipocytes initiates a signaling cascade that is Gαq-mediated and involves the sequential activation of Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC).[8] Downstream of these initial events, the pathway activates Protein Kinase C (PKC), Akt, the MAPK/ERK1/2 pathway, and cytosolic Phospholipase A2 (cPLA2), ultimately leading to a sustained stimulation of triglyceride synthesis.[8][9]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound proteins.

Recombinant Expression and Purification of Nematode this compound

The production of recombinant this compound is essential for structural and functional studies. The following outlines a general workflow for expression in Pichia pastoris and subsequent purification.

1. Gene Cloning and Expression Vector Construction:

-

The coding sequence of the target this compound gene (e.g., Oo-asp1) is amplified by PCR.

-

The PCR product is cloned into a Pichia pastoris expression vector, such as pPICZα, which often includes a C-terminal histidine tag for purification and a secretion signal.

2. Transformation of Pichia pastoris:

-

The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Transformants are selected on appropriate antibiotic-containing media.

3. Protein Expression:

-

A selected clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass.

-

Protein expression is induced by transferring the cells to a buffered methanol-complex medium (BMMY). Methanol is added at regular intervals to maintain induction.

4. Purification of Recombinant Oo-ASP-1:

-

Cell Lysis: The cell pellet is resuspended in a suitable lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 30 mM imidazole, pH 8.0) and disrupted by sonication.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-charged affinity column (e.g., HisTrap FF crude). The column is washed with binding buffer and the protein is eluted with a high concentration of imidazole (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 100 mM imidazole, pH 8.0).

-

Ion-Exchange Chromatography: Fractions containing the recombinant protein are pooled, dialyzed against a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5), and loaded onto an anion-exchange column (e.g., Mono Q). The protein is eluted with a salt gradient (e.g., up to 1 M NaCl).

-

Size-Exclusion Chromatography: As a final polishing step, the protein can be subjected to size-exclusion chromatography to remove any remaining contaminants and aggregates.

X-ray Crystallography for Structural Determination

1. Crystallization:

-

Initial crystallization screening is performed using sparse-matrix screens at various temperatures.

-

For Na-ASP-1, promising conditions involved high concentrations of polyethylene glycol (PEG) 6000 or 8000 (20-40% w/v) and a low buffer concentration.[4]

-

Crystals are typically grown using the hanging-drop vapor-diffusion method by mixing the purified protein solution (e.g., 15 mg/ml Na-ASP-1 in 10 mM Tris-HCl pH 7.5) with an equal volume of the crystallization solution.[4]

2. Data Collection and Structure Determination:

-

X-ray diffraction data are collected from a single crystal using a rotating-anode generator.

-

The diffraction data are processed using software such as DENZO and SCALEPACK.

-

The structure is solved by molecular replacement using a homologous structure as a search model.

Analysis of ASP Signaling in Adipocytes

1. Cell Culture and Differentiation:

-

3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

2. ASP Stimulation and Inhibition:

-

Differentiated adipocytes are serum-starved and then stimulated with ASP.

-

To investigate the signaling pathway, cells are pre-incubated with specific inhibitors before ASP stimulation (e.g., Wortmannin for PI3K, U73122 for PLC).

3. Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-Akt, phospho-ERK1/2).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Conclusion

The structural elucidation of nematode this compound proteins, particularly Oo-ASP-1, has provided significant insights into the CAP superfamily. The unique dimerization and cyclization of Oo-ASP-1 highlight the structural diversity within this protein family and offer clues to its functional role in parasitism. These structural details are invaluable for the rational design of vaccines and novel anthelmintics. Concurrently, the study of the functionally distinct Acylation-Stimulating Protein (ASP) and its signaling pathway in adipocytes reveals a potential target for therapeutic intervention in metabolic diseases. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the biology of these important proteins and to accelerate the development of new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. assaygenie.com [assaygenie.com]

- 4. sciex.com [sciex.com]

- 5. origene.com [origene.com]

- 6. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylation stimulating protein (ASP), an adipocyte autocrine: new directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the signaling pathway of acylation stimulating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rbmb.net [rbmb.net]

Unveiling the Cellular Geography of ASP-1 Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "ASP-1" (Aspartic Protease-1 or Activation-associated Secreted Protein-1) is attributed to a variety of functionally distinct proteins across different organisms. Understanding the precise subcellular localization of these proteins is paramount to elucidating their biological roles and exploring their potential as therapeutic targets. This technical guide provides an in-depth overview of the subcellular distribution of prominent this compound proteins in Arabidopsis thaliana, Human Immunodeficiency Virus-1 (HIV-1), Caenorhabditis elegans, and Saccharomyces cerevisiae. The content herein is curated to provide researchers with detailed experimental methodologies, structured data summaries, and visual representations of associated signaling pathways and experimental workflows.

ASP1 in Arabidopsis thaliana: A Mitochondrial Regulator of Root Development

In the model plant Arabidopsis thaliana, ATP Hydrolase Superfamily Protein 1 (ASP1) plays a critical role in maintaining the root stem cell niche. Its function is intrinsically linked to its specific subcellular localization.

Subcellular Localization

ASP1 is localized to the mitochondria . This localization is crucial for its function in regulating reactive oxygen species (ROS) homeostasis.

Table 1: Subcellular Localization of Arabidopsis thaliana ASP1

| Protein | Organism | Subcellular Localization | Method of Determination |

| ASP1 | Arabidopsis thaliana | Mitochondria | GFP Fusion Protein Expression, Confocal Microscopy, Co-localization with mitochondrial markers |

Experimental Protocol: Determining Mitochondrial Localization of ASP1 using GFP Fusion

This protocol outlines the general steps for verifying the mitochondrial localization of ASP1 using a Green Fluorescent Protein (GFP) fusion construct.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Binary vector for plant expression (e.g., pCAMBIA)

-

Full-length cDNA of ASP1

-

Restriction enzymes and T4 DNA ligase

-

MitoTracker Red CMXRos (or other mitochondrial stain)

-

Arabidopsis thaliana (wild-type, Col-0)

-

Confocal laser scanning microscope

Methodology:

-

Vector Construction: The full-length coding sequence of ASP1 is amplified by PCR and cloned into a binary vector to create a C-terminal fusion with GFP, under the control of a suitable promoter (e.g., CaMV 35S).

-

Agrobacterium-mediated Transformation: The resulting ASP1-GFP construct is transformed into Agrobacterium tumefaciens.

-

Plant Transformation: Arabidopsis thaliana plants are transformed using the floral dip method.

-

Selection of Transgenic Plants: Transgenic seedlings are selected on a medium containing an appropriate antibiotic.

-

Mitochondrial Staining: Roots of T2 or T3 generation transgenic seedlings are stained with a mitochondrial-specific dye, such as MitoTracker Red CMXRos, according to the manufacturer's instructions.

-

Confocal Microscopy: The root tips of the stained seedlings are imaged using a confocal laser scanning microscope. The GFP signal (green fluorescence) from ASP1-GFP is compared with the signal from the mitochondrial dye (red fluorescence). Co-localization of the green and red signals confirms the mitochondrial localization of ASP1.

Signaling Pathway and Visualization

ASP1 functions within a signaling pathway that regulates ROS levels to maintain the root stem cell niche. It interacts with the redox regulator Cystathionine β-synthase domain-containing protein 3 (CBSX3) in the mitochondria. This pathway influences the expression of the transcription factors SCARECROW (SCR) and SHORT ROOT (SHR).

HIV-1 Antisense Protein (ASP): A Shuttling Viral Component

The Human Immunodeficiency Virus-1 (HIV-1) genome encodes an antisense protein (ASP) whose subcellular localization is dynamic and stimulus-dependent.

Subcellular Localization

In unstimulated, chronically infected cells, HIV-1 ASP is predominantly found in the nucleus . Upon stimulation with phorbol 12-myristate 13-acetate (PMA), ASP translocates to the cytoplasm and the plasma membrane . Furthermore, it is incorporated into the viral envelope of budding virions.

Table 2: Subcellular Localization of HIV-1 ASP

| Protein | Organism/Virus | Condition | Subcellular Localization | Method of Determination |

| ASP | HIV-1 | Unstimulated cells | Nucleus | Immunofluorescence, Confocal Microscopy |

| ASP | HIV-1 | PMA-stimulated cells | Cytoplasm, Plasma Membrane, Viral Envelope | Immunofluorescence, Confocal Microscopy, Flow Cytometry |

Experimental Protocol: Immunofluorescence Staining for ASP Localization

This protocol describes the immunofluorescence staining of HIV-1 infected cells to visualize the subcellular localization of ASP.

Materials:

-

Chronically HIV-1-infected myeloid or lymphoid cell lines (e.g., U1)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-10

An In-depth Technical Guide to the Discovery and Characterization of ASP-1 Proteins

Introduction: The designation "ASP-1" is utilized across diverse fields of biological research to denote several distinct proteins with unrelated functions and origins. This guide provides a detailed technical overview of the discovery and characterization of these individual proteins, tailored for researchers, scientists, and drug development professionals. Each section is dedicated to a specific this compound, presenting its discovery, biochemical and functional characterization, relevant quantitative data, detailed experimental protocols, and associated signaling pathways.

Activation-associated Secreted Protein 1 (this compound) from Onchocerca volvulus (Ov-ASP-1)

Discovery and Background: Ov-ASP-1 is a protein secreted by the parasitic nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness). It belongs to the Ancylostoma Secreted Protein (ASP) family, which are members of the broader pathogenesis-related (PR) protein superfamily.[1] These proteins are of significant interest in the field of vaccinology and immunology due to their immunomodulatory properties.

Characterization: Recombinant Ov-ASP-1 has been produced in E. coli and characterized as a potent adjuvant.[2][3][4] Studies have shown that it can enhance immune responses to a variety of antigens, including those from influenza and SARS-CoV.[3][5] It appears to primarily bind to antigen-presenting cells (APCs) like monocytes and B cells, and can mature and activate dendritic cells to elicit a Th1-biased immune response.[2][3][5] A truncated form of Ov-ASP-1, containing the core pathogenesis-related-1 (PR-1) domain, has been shown to retain the full adjuvanticity of the full-length protein.[6]

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| Recombinant Protein Size | 16 kDa (core PR-1 domain) | E. coli expression | [6] |

| IgG1 Induction (vs. OVA alone) | Significantly Higher | BALB/c mice | [4] |

| IgG2a Induction (vs. OVA alone) | Significantly Higher | BALB/c mice | [4] |

| Optimal Cytokine Stimulation Dose | 10 µg/ml | Human PBMCs | [2] |

Key Experimental Protocols

Recombinant Ov-ASP-1 Expression and Purification:

-

The gene encoding Ov-ASP-1 is cloned into an expression vector, such as pQE30, often with a histidine tag.[4]

-

The expression vector is transformed into a suitable E. coli strain (e.g., M15).[4]

-

Protein expression is induced, typically resulting in the formation of inclusion bodies.[4]

-

The cell pellet is harvested and solubilized in 8 M urea.[4]

-

The urea-soluble fraction is purified using nickel chromatography.[4]

-

The purity and identity of the protein are confirmed by SDS-PAGE and Western blot analysis.[4]

In Vivo Adjuvanticity Assay in Mice:

-

Groups of mice (e.g., BALB/c) are immunized with a model antigen (e.g., ovalbumin, OVA) alone or in combination with Ov-ASP-1 and a control adjuvant like alum.[4]

-

Booster immunizations are administered at specified intervals.

-

Blood samples are collected at various time points.

-

Antigen-specific antibody titers (e.g., IgG1 and IgG2a) in the sera are determined by ELISA.[4]

-

Cellular immune responses can be assessed by assays such as IFN-γ ELISPOT.[4]

Signaling Pathway

Ov-ASP-1 functions as an adjuvant by activating antigen-presenting cells, leading to a Th1-biased immune response. This activation is believed to occur through Toll-like receptors (TLRs), although some evidence suggests it can function independently of the MyD88 signaling pathway.[3][5]

ATP Hydrolase Superfamily Protein 1 (ASP1) in Arabidopsis thaliana

Discovery and Background: ASP1 in the model plant Arabidopsis thaliana was identified through a genetic screen for mutants with defects in root stem cell maintenance and altered reactive oxygen species (ROS) levels.[7] It is an ATP hydrolase superfamily protein that plays a crucial role in maintaining the root stem cell niche.[7]

Characterization: ASP1 is specifically expressed in the quiescent center (QC) cells of the root tip.[7] Loss-of-function mutations in ASP1 lead to increased QC cell division and differentiation of distal stem cells.[7] This phenotype is associated with reduced ROS levels in the root tip and decreased expression of key transcription factors, SCARECROW (SCR) and SHORT ROOT (SHR).[7] ASP1 is localized to the mitochondria and interacts with a redox regulator, cystathionine β-synthase domain-containing protein 3 (CBSX3), to regulate ROS homeostasis.[7]

Quantitative Data Summary

| Parameter | Value | Experiment | Reference |

| Subcellular Localization | Mitochondria | Western blot of mitochondrial fractions | [7] |

| Protein Interaction | Interacts with CBSX3 | Yeast two-hybrid and BiFC assays | [7] |

| Mutant Phenotype | Reduced ROS levels | H2-DCFDA staining | [7] |

| Gene Expression in asp1 mutant | Significantly reduced SCR and SHR expression | qRT-PCR and GFP reporter lines | [7] |

Key Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay:

-

The coding sequences of ASP1 and potential interacting partners (e.g., CBSX3) are cloned into Y2H vectors (e.g., pGBKT7 and pGADT7).

-

The constructs are co-transformed into a suitable yeast strain.

-

Transformed yeast cells are plated on selective media (e.g., SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction assessment) to screen for protein-protein interactions.[7]

Bimolecular Fluorescence Complementation (BiFC) Assay:

-

The coding sequences of ASP1 and CBSX3 are fused to the N-terminal and C-terminal halves of a fluorescent protein (e.g., YFP), respectively.[7]

-

These constructs are co-expressed in a transient system, such as tobacco epidermal cells.[7]

-

The reconstitution of the fluorescent protein, indicating protein interaction, is visualized by confocal microscopy.[7]

ROS Detection in Roots:

-

Seedlings are incubated with a ROS-sensitive fluorescent dye, such as H2DCFDA.

-

The roots are then washed and mounted on a microscope slide.

-

Fluorescence intensity in the root tip is quantified using a confocal microscope.

Signaling Pathway

ASP1 maintains the root stem cell niche by regulating ROS homeostasis through its interaction with CBSX3. This, in turn, influences the expression of the key transcription factors SHR and SCR.

HIV-1 Antisense Protein (ASP)

Discovery and Background: The genome of Human Immunodeficiency Virus 1 (HIV-1) contains a gene that is transcribed in the antisense direction relative to all other viral genes.[8] The protein product of this gene is termed the Antisense Protein (ASP).[8] Its expression in vivo has been confirmed by the presence of humoral and cellular immune responses against it in HIV-1 infected individuals.[8]

Characterization: ASP is a highly hydrophobic protein with no known homologs.[8] In unstimulated, chronically infected cells, ASP is located within the nucleus.[8] However, upon stimulation with phorbol myristate acetate (PMA), ASP translocates to the cell membrane.[8] Furthermore, ASP has been identified as an integral protein of the viral envelope, making it a new structural component of HIV-1.[8] It is considered an accessory protein that promotes viral replication.[8]

Quantitative Data Summary

| Parameter | Value | Experiment | Reference |

| Subcellular Localization (unstimulated cells) | Nucleus | Flow cytometry and microscopy | [8] |

| Subcellular Localization (PMA-stimulated cells) | Cell membrane | Flow cytometry and microscopy | [8] |

| Presence in Virions | Integral protein of the viral envelope | Fluorescence correlation spectroscopy and virion capture assays | [8] |

Key Experimental Protocols

Immunofluorescence Microscopy for ASP Localization:

-

Chronically infected cells (e.g., U1 cells) are cultured on coverslips.

-

Cells are either left unstimulated or stimulated with PMA.

-

The cells are fixed, permeabilized, and then incubated with a primary antibody specific for ASP (e.g., anti-ASP monoclonal antibody 324.6).

-

A fluorescently labeled secondary antibody is used for detection.

-

The subcellular localization of ASP is visualized using a fluorescence microscope.

Virion Capture Assay:

-

Antibodies against ASP (and control antibodies like anti-gp120) are immobilized on magnetic beads (e.g., Protein G-Dynabeads).[8]

-

The antibody-coated beads are incubated with a suspension of HIV-1 particles.[8]

-

The bead-virus complexes are washed to remove unbound virions.[8]

-

Viral RNA is extracted from the captured virions and quantified by reverse transcription-quantitative PCR (RT-qPCR) to determine the amount of captured virus.[8]

Logical Relationship Diagram

The following diagram illustrates the dynamic localization of the HIV-1 ASP in response to cellular stimulation.

L-asparaginase 1 (ASP1) from Saccharomyces cerevisiae

Discovery and Background: The ASP1 gene in the yeast Saccharomyces cerevisiae was identified through homology cloning based on the structures of L-asparaginases from other organisms.[9] It encodes the intracellular isozyme of L-asparaginase (ASP I), which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[9][10] This enzyme is of interest for its potential use in the chemotherapy of certain leukemias.[9]

Characterization: ASP1 is a cytosolic protein.[10] The protein has a subunit molecular weight of approximately 41.4 kDa.[9] It shows significant sequence homology to the bacterial amidohydrolase family.[9] The expression of ASP1 is constitutive. The enzyme exhibits allosteric properties and has antineoplastic activity.[10]

Quantitative Data Summary

| Parameter | Value | Source | Reference |

| Subunit Molecular Weight | 41,414 Da | Deduced from gene sequence | [9] |

| Protein Length | 381 amino acids | S288C Reference Genome | [10] |

| Isoelectric Point | 5.08 | S288C Reference Genome | [10] |

| Median Abundance | 11,287 molecules/cell | Experimental determination | [10] |

| Half-life | 10.8 hours | Experimental determination | [10] |

Key Experimental Protocols

Gene Cloning and Identification:

-

A genomic library of S. cerevisiae is screened using probes designed from conserved regions of known asparaginase genes from other species.

-

Positive clones are isolated and the DNA sequence is determined.

-

The deduced amino acid sequence is compared to other known asparaginases to confirm identity.[9]

-

Gene disruption or mutagenesis experiments are performed to confirm that the cloned gene is responsible for the observed L-asparaginase activity in vivo.[9]

Enzyme Activity Assay:

-

Yeast cell extracts containing ASP1 are prepared.

-

The extract is incubated with L-asparagine as a substrate in a suitable buffer.

-

The reaction is stopped, and the amount of product formed (ammonia or aspartic acid) is quantified. Ammonia can be measured using Nessler's reagent, and aspartic acid can be quantified by chromatography.

-

Enzyme activity is calculated based on the rate of product formation.

Biochemical Reaction Pathway

The following diagram illustrates the simple enzymatic reaction catalyzed by L-asparaginase 1.

References

- 1. Crystallization and preliminary X-ray analysis of Na-ASP-1, a multi-domain pathogenesis-related-1 protein from the human hookworm parasite Necator americanus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recombinant Ov-ASP-1, a Th1-biased protein adjuvant derived from the helminth Onchocerca volvulus, can directly bind and activate antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of recombinant Onchocerca volvulus activation associated protein-1 (this compound) as a potent Th1-biased adjuvant with a panel of protein or peptide-based antigens and commercial inactivated vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The parasite-derived rOv-ASP-1 is an effective antigen-sparing CD4+ T cell-dependent adjuvant for the trivalent inactivated influenza vaccine, and functions in the absence of MyD88 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A truncated fragment of Ov-ASP-1 consisting of the core pathogenesis-related-1 (PR-1) domain maintains adjuvanticity as the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP Hydrolases Superfamily Protein 1 (ASP1) Maintains Root Stem Cell Niche Identity through Regulating Reactive Oxygen Species Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV-1 Antisense Protein ASP Is a Transmembrane Protein of the Cell Surface and an Integral Protein of the Viral Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ASP1 gene of Saccharomyces cerevisiae, encoding the intracellular isozyme of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASP1 | SGD [yeastgenome.org]

Aspartic Protease (ASP-1) in Caenorhabditis elegans and its Homologues

An In-depth Technical Guide to ASP-1 Homologues in Other Species

For Researchers, Scientists, and Drug Development Professionals

The designation "this compound" is utilized across different biological disciplines to refer to several distinct, non-homologous proteins. This guide provides a detailed examination of the major protein families designated as this compound, their known homologues in various species, functional roles, and the experimental methodologies employed in their study.

The Caenorhabditis elegans gene this compound encodes a lysosomal aspartic protease, a homologue of cathepsin D.[1] This enzyme is a key component of the necrotic cell death pathway in the nematode.[2]

Function and Homologues

In C. elegans, this compound is expressed as a 396-amino acid pre-pro-peptide with a molecular weight of 42.7 kDa, which is subsequently processed into a mature ~40 kDa lysosomal protein.[1] The protein plays a crucial role in a necrosis pathway triggered by the Bacillus thuringiensis crystal protein Cry6Aa.[2] The uptake of Cry6Aa into intestinal cells leads to an increase in intracellular calcium, causing lysosomal rupture and the release of this compound, which then executes necrotic cell death.[2]

Homologues of C. elegans this compound have been identified in other species. The aspartic protease precursor from the nematode Strongyloides stercoralis shares approximately 60% sequence identity with this compound.[1] The C. elegans genome itself contains at least five other genes encoding aspartic proteases.[1][3] The human ortholog of this compound is renin, an enzyme critical for blood pressure regulation.[4] In the entomopathogenic nematode Steinernema carpocapsae, an aspartic protease designated Sc-ASP113, with a calculated molecular mass of 44.7 kDa, has been identified and is suggested to play a role in the parasitic process.[5]

Quantitative Data Summary

| Protein | Species | Amino Acid Length | Molecular Weight (kDa) | Key Feature |

| This compound | Caenorhabditis elegans | 396 (pre-pro-peptide) | 42.7 (pre-pro-peptide) | Cathepsin D homologue involved in necrosis[1] |

| ASP Homologue | Strongyloides stercoralis | Not specified | Not specified | ~60% sequence identity to C. elegans this compound[1] |

| REN | Homo sapiens | 406 (precursor) | 45.1 (precursor) | Human ortholog of this compound[4] |

| Sc-ASP113 | Steinernema carpocapsae | 418 (putative) | 44.7 (calculated) | Upregulated during the parasitic stage[5] |

Experimental Protocols

Purification and Identification of Aspartic Proteases from C. elegans [3]

-

Homogenization : Prepare a crude homogenate of C. elegans.

-

Affinity Chromatography : Purify aspartic proteases from the homogenate using a single-step affinity chromatography on pepstatin-agarose. Pepstatin is a specific inhibitor of aspartyl proteases.

-

Electrophoresis : Analyze the purified fraction by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. Further resolve the protein mixture using two-dimensional (2D) gel electrophoresis, which separates proteins by both isoelectric point and molecular weight.

-

Microsequencing : Excise protein spots from the 2D gel, subject them to in-gel digestion (e.g., with trypsin), and determine the amino acid sequence of the resulting peptides using techniques like Edman degradation or mass spectrometry.

-

Database Analysis : Compare the obtained peptide sequences against protein and genome databases (e.g., WORMPEP for C. elegans) to identify the corresponding genes and full-length protein sequences.

Signaling Pathway

Caption: Necrosis pathway in C. elegans intestinal cells initiated by Cry6Aa toxin.[2]

Activation-associated Secreted Proteins (ASPs) in Nematodes

Activation-associated secreted proteins (ASPs) are a widespread family of proteins found in nematodes, particularly parasitic species. They are members of the CAP superfamily, which also includes Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1 proteins.[6] These proteins are often studied as potential vaccine candidates against parasitic nematode infections.[7]

Function and Homologues

ASPs are typically secreted by the infective larval stages of parasitic nematodes upon receiving signals from the host, suggesting a role in the transition from a free-living to a parasitic lifestyle.[6][8] For instance, in the hookworm Ancylostoma caninum, Ac-ASP-2 is released by infective larvae when they are stimulated to feed in vitro.[8] The homologue in Necator americanus, Na-ASP-2, is a lead candidate for a human hookworm vaccine and has been shown to induce neutrophil recruitment, suggesting it plays a role in modulating the host immune response.[9]

The ASP family exhibits significant diversity. In Cooperia punctata, at least two distinct this compound genes with 75% sequence identity have been identified, along with other paralogues.[7] ASPs can contain one or two conserved sperm-coating protein (SCP) domains.[7] While most organisms have proteins with a single SCP domain, some nematodes, including C. punctata, possess ASPs with duplicated SCP domains.[7] Homologues have been found in nearly all nematodes where they have been investigated, including animal parasites (Ostertagia ostertagi, Ancylostoma spp.) and plant-parasitic nematodes.[6][7][8][10]

Quantitative Data Summary

| Protein | Species | Amino Acid Length | Sequence Identity | Key Feature |

| Ac-ASP-2 | Ancylostoma caninum | 219 | - | Released by infective larvae upon activation[8] |

| Cp-ASP-1a/1b | Cooperia punctata | Not specified | 75% between the two genes | Contains duplicated SCP domains[7] |

| Na-ASP-2 | Necator americanus | Not specified | 26% identity to NIF | Vaccine candidate; structurally similar to chemokines[9][11] |

Experimental Protocols

Cloning and Analysis of asp Genes from Cooperia punctata [7]

-

RNA/DNA Extraction : Isolate total RNA and genomic DNA from a pool of adult C. punctata worms.

-

cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification :

-

cDNA : Use degenerate primers based on conserved regions of known nematode ASPs to amplify partial asp cDNA sequences.

-

Genomic DNA : Amplify genomic sequences using primers designed from the obtained cDNA sequences to study gene structure (e.g., introns and exons).

-

-

Cloning and Sequencing : Ligate the PCR products into a suitable vector (e.g., pGEM-T Easy) and transform into E. coli. Sequence multiple clones to identify different asp paralogues and polymorphisms.

-

Recombinant Protein Expression : Subclone the coding sequence of an asp gene (e.g., Cp-asp-1b) into an expression vector (e.g., pET vector system) and express the recombinant protein in E. coli.

-

Immunological Analysis : Use the purified recombinant protein in immunoassays, such as Western blotting or ELISA, to test for recognition by sera from infected host animals (e.g., bovines).

L-asparaginase (ASP1) in Saccharomyces cerevisiae and its Homologues

In the baker's yeast Saccharomyces cerevisiae, the ASP1 gene encodes the intracellular isozyme of L-asparaginase (L-ASNase), an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[12][13]

Function and Homologues

S. cerevisiae possesses two L-asparaginases: the cytoplasmic, constitutively expressed ASP1 (L-asparaginase I), and a cell-wall-associated, nitrogen-catabolite-repressed isozyme, ASP3 (L-asparaginase II).[12][14] The ASP1 protein has a subunit molecular weight of approximately 41.4 kDa.[12] L-asparaginases are of significant interest to the pharmaceutical industry as they are used in the chemotherapy of acute lymphoblastic leukemia.[15] The rationale is that leukemic cells often lack asparagine synthetase and rely on extracellular asparagine for growth. Enzymatic depletion of asparagine starves these cancer cells. While current therapeutic enzymes are of bacterial origin (E. coli and Dickeya dadantii), yeast L-asparaginases like ScASNase1 are being explored as alternatives to reduce immunogenic side effects.[15][16]

Homologues of yeast L-asparaginase are found widely in bacteria and other fungi.[16] The S. cerevisiae ASP3 protein shares 46% overall sequence identity with ASP1.[12]

Quantitative Data Summary

| Enzyme | Species | Subunit Mᵣ (Da) | Specific Activity (U/mg) | K₀.₅ (µM) | Key Feature |

| L-asparaginase 1 (ASP1) | S. cerevisiae | 41,414 | 196.2 | 75 | Cytoplasmic enzyme with antineoplastic potential[12][15] |

| L-asparaginase II (ASP3) | S. cerevisiae | Not specified | Not specified | Not specified | Cell-wall associated, shares 46% identity with ASP1[12] |

Experimental Protocols

Quantitative Assay for L-asparaginase Activity [17][18]

This protocol is based on the colorimetric determination of ammonia released from the hydrolysis of L-asparagine.

-

Reaction Setup :

-

Prepare a reaction mixture containing L-asparagine (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.6).

-

Equilibrate the reaction mixture at 37°C.

-

-

Enzyme Reaction :

-

Add the enzyme sample (e.g., cell lysate or purified protein) to the reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 1.5 M trichloroacetic acid (TCA).

-

-

Ammonia Detection :

-

Centrifuge the mixture to pellet precipitated proteins.

-

Transfer an aliquot of the clear supernatant to a new tube.

-

Add distilled water and Nessler's reagent. This reagent reacts with ammonia to produce a yellow-orange colored complex.

-

Incubate at room temperature for color development (e.g., 10-20 minutes).

-

-

Quantification :

-

Measure the absorbance of the solution at a specific wavelength (e.g., 425-480 nm) using a spectrophotometer.

-

Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared using known concentrations of ammonium sulfate.

-

-

Activity Calculation : One unit of L-asparaginase activity is typically defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified conditions.

Experimental Workflow

Caption: Workflow for the quantitative determination of L-asparaginase activity.[17][18]

ATP Hydrolase Superfamily Protein 1 (ASP1) in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, ATP Hydrolase Superfamily Protein 1 (ASP1) is a critical regulator of stem cell fate in the root apical meristem.[19][20]

Function and Homologues

ASP1 is exclusively expressed in the quiescent center (QC) cells of the root tip, a small group of cells that act as an organizing center for the surrounding stem cells.[19][21] The protein is localized to the mitochondria and is essential for maintaining the integrity of the root stem cell niche. Loss of ASP1 function results in increased division of QC cells and premature differentiation of distal stem cells. This phenotype is linked to a reduction in the levels of reactive oxygen species (ROS) in the root tip.[19][21] ASP1 regulates ROS homeostasis through a direct physical interaction with CBSX3 (Cystathionine Beta-Synthase X 3), a known regulator of ROS generation in plant mitochondria.[19]

The ASP1-mediated ROS signaling pathway acts upstream of key transcription factors that control root development, namely SCARECROW (SCR) and SHORT ROOT (SHR).[19] While this specific ASP1 protein has been characterized in Arabidopsis, the broader family of adenine nucleotide alpha hydrolase-like superfamily proteins, to which it belongs, is large and found across various organisms.[22]

Quantitative Data Summary

Quantitative data, such as molecular weight and specific enzyme activity for Arabidopsis ASP1, are not detailed in the provided search results.

Experimental Protocols

Genetic Screening for Root Stem Cell Maintenance Mutants [21]

-

Mutant Population : Utilize a large population of Arabidopsis mutants, such as one generated by T-DNA insertions, which cause random gene knockouts.

-

Phenotypic Screening : Screen the mutant pool for seedlings that exhibit defects in root development, specifically looking for altered root stem cell niche maintenance (e.g., disorganized quiescent center, premature stem cell differentiation).

-

ROS Level Analysis : Analyze the mutants with interesting root phenotypes for alterations in ROS levels. This can be done using fluorescent probes or histochemical stains:

-

Superoxide (O₂⁻) : Use Nitroblue Tetrazolium (NBT) staining, which produces a dark-blue formazan precipitate in the presence of superoxide.

-

Hydrogen Peroxide (H₂O₂) : Use 3,3'-Diaminobenzidine (DAB) staining, which forms a reddish-brown polymer upon reaction with H₂O₂ in the presence of peroxidases.

-

-

Gene Identification : For mutants with both a root phenotype and altered ROS levels (like the asp1 mutant), identify the gene disrupted by the T-DNA insertion using techniques like thermal asymmetric interlaced (TAIL)-PCR or whole-genome sequencing.

-

Confirmation : Confirm that the identified gene is responsible for the phenotype through complementation (introducing a wild-type copy of the gene into the mutant background) or by analyzing additional, independent mutant alleles of the same gene.

Signaling Pathway

Caption: ASP1 regulates ROS homeostasis via CBSX3 to maintain the root stem cell niche.[19]

References

- 1. Aspartic proteases from the nematode Caenorhabditis elegans. Structural organization and developmental and cell-specific expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Aspartyl proteases in Caenorhabditis elegans. Isolation, identification and characterization by a combined use of affinity chromatography, two-dimensional gel electrophoresis, microsequencing and databank analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Aspartic protease 1 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A family of activation associated secreted protein (ASP) homologues of Cooperia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ancylostoma secreted protein 2: cloning and characterization of a second member of a family of nematode secreted proteins from Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Necator americanus: The Na-ASP-2 protein secreted by the infective larvae induces neutrophil recruitment in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

- 11. sbl.unmc.edu [sbl.unmc.edu]

- 12. The ASP1 gene of Saccharomyces cerevisiae, encoding the intracellular isozyme of L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and screening of l-asparaginase free of glutaminase and urease from fungal sp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asparaginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. ATP Hydrolases Superfamily Protein 1 (ASP1) Maintains Root Stem Cell Niche Identity through Regulating Reactive Oxygen Species Signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ATP Hydrolases Superfamily Protein 1 (ASP1) Maintains Root Stem Cell Niche Identity through Regulating Reactive Oxygen Species Signaling in Arabidopsis [mdpi.com]

- 22. uniprot.org [uniprot.org]

The Role of ASP-1 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1 is an aspartic protease in Caenorhabditis elegans, homologous to the human lysosomal enzyme cathepsin D.[1] Its expression is tightly regulated during development, with a primary role in intestinal cell physiology and a notable function in mediating necrotic cell death.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, developmental expression, involvement in signaling pathways, and the experimental methodologies used for its study.

Molecular and Genetic Profile of C. elegans this compound

The this compound gene in C. elegans is located on chromosome V and is transcribed from a single exon. The resulting mRNA begins with the SL1 trans-splice leader sequence.[1][3] The gene encodes a 396-amino acid pre-pro-peptide with a molecular weight of 42.7 kDa.[1] This precursor undergoes post-translational processing to yield an approximately 40-kDa mature lysosomal protein.[1] Key features of the this compound protein include two highly conserved active site aspartic acid residues, which are 100% identical to those in other eukaryotic aspartic proteases, as well as conserved cysteine residues for disulfide bond formation and sites for N-glycosylation.[1]

Developmental Expression of this compound

The expression of this compound is spatially and temporally regulated during the development of C. elegans.

Quantitative mRNA Expression Levels

The relative abundance of this compound mRNA varies significantly across different developmental stages, with the highest levels detected in embryos and L1 larvae. Expression is not observed in adult nematodes.[1][4]

| Developmental Stage | Relative this compound mRNA Level (Normalized to Myosin Light Chain mRNA) |

| Embryos | 100 ± 15 |

| L1 Larvae | 85 ± 12 |

| Adults | Not Detected |

Table 1: Relative quantitative expression of this compound mRNA during C. elegans development. Data are presented as mean ± standard deviation from three independent Northern blot experiments.[4]

Spatiotemporal Expression Pattern

This compound is exclusively transcribed in the intestinal cells of C. elegans.[1] Expression begins at the 2-fold embryonic stage and persists through the larval stages.[2] Within the intestine, transcription is most prominent in the eight anterior cells (int6-int8).[1] At the protein level, this compound is enriched along the intestinal lumen and in punctate, lysosome-like structures within the intestinal cells, particularly in late-stage embryos and L2 larvae.[2][5]

Role of this compound in Signaling Pathways

This compound is a key component of the necrotic cell death pathway in C. elegans.[2] This pathway is distinct from apoptosis and is characterized by cellular swelling and lysis.

This compound Mediated Necrotic Cell Death

Certain genetic mutations, such as gain-of-function mutations in ion channels (degenerins), can trigger an influx of calcium into the cell.[6] This sustained increase in intracellular calcium is a critical event that initiates a cascade leading to necrotic cell death. This cascade involves the activation of calcium-dependent proteases called calpains, which in turn are thought to compromise the integrity of lysosomes.[6][7] The subsequent release of lysosomal contents, including aspartic proteases like this compound, into the cytoplasm contributes to the degradation of cellular components and eventual cell death.[7] this compound is also specifically required for the necrotic death of intestinal cells induced by the Bacillus thuringiensis crystal toxin Cry6Aa.[2]

Experimental Protocols

The study of this compound in C. elegans has employed a range of standard molecular and cell biology techniques.

In Situ Hybridization for this compound mRNA Localization

This protocol is used to visualize the spatial expression pattern of this compound mRNA in whole-mount C. elegans.

1. Probe Preparation:

-

An antisense RNA probe is synthesized from a PCR product of the this compound gene (typically 200bp - 1.5kbp) containing a T7 RNA polymerase recognition sequence.[8]

-

The in vitro transcription reaction incorporates digoxigenin (DIG)-labeled UTP.[4]

2. Worm Fixation and Permeabilization:

-

A mixed-stage population of C. elegans is harvested and washed.[9]

-

Embryos are obtained by bleaching gravid hermaphrodites.[10]

-

Worms or embryos are fixed with a non-toxic fixative and permeabilized, often involving freeze-cracking in liquid nitrogen followed by a methanol series.[8][10]

3. Hybridization:

-

The fixed samples are pre-hybridized in a hybridization buffer.

-

The DIG-labeled this compound antisense probe is then added and incubated overnight at an appropriate temperature (e.g., 42°C).[8]

4. Detection:

-

Unbound probe is washed away with a series of stringent washes.

-

The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).[4][8]

-

A chromogenic substrate is added, which is converted by AP into an insoluble colored precipitate at the site of mRNA localization.[4]

5. Imaging:

-

The stained worms or embryos are mounted on slides and visualized using differential interference contrast (DIC) microscopy.

Northern Blot Analysis for this compound mRNA Quantification

This technique is used to determine the relative abundance of this compound mRNA at different developmental stages.

1. RNA Extraction:

-

Total RNA is extracted from synchronized populations of C. elegans embryos, L1 larvae, and adults.

2. RNA Electrophoresis:

-

A defined amount of total RNA (e.g., 15 µg) is separated by size on a denaturing formaldehyde-agarose gel.[11]

3. Transfer to Membrane:

-

The separated RNA is transferred from the gel to a nylon membrane via capillary or vacuum transfer.[11]

-

The RNA is cross-linked to the membrane using UV radiation.

4. Hybridization:

-

The membrane is pre-hybridized in a hybridization buffer.

-

A radiolabeled (e.g., with 32P) DNA or RNA probe specific for this compound is added and incubated overnight.[4]

-

A probe for a housekeeping gene (e.g., myosin light chain) is used as a loading control.[4]

5. Washing and Detection:

-

The membrane is washed to remove non-specifically bound probe.

-

The radioactive signal is detected by autoradiography or using a phosphorimager.

6. Quantification:

-

The intensity of the bands corresponding to this compound and the loading control are quantified. The this compound signal is normalized to the loading control signal to determine relative abundance.[4]

Immunofluorescence for this compound Protein Localization

This method is used to visualize the subcellular localization of the this compound protein.

1. Sample Preparation and Fixation:

-

C. elegans at the desired developmental stage are fixed and permeabilized as described for in situ hybridization.

2. Antibody Incubation:

-

The fixed samples are incubated with a primary antibody raised against the this compound protein.

-

After washing, a secondary antibody conjugated to a fluorophore (e.g., FITC, Cy3) that recognizes the primary antibody is added.

3. Staining and Mounting:

-

The samples may be counterstained with a DNA dye like DAPI to visualize nuclei.

-

The stained worms are mounted on slides in an anti-fade medium.

4. Imaging:

-

The localization of the fluorescent signal is observed using confocal or epifluorescence microscopy.[5]

Conclusion and Future Directions

This compound in C. elegans serves as a valuable model for understanding the role of aspartic proteases in developmental processes and cell death. Its specific expression in the intestine during early development suggests a role in nutrient processing or remodeling of the gut.[1] Its clear involvement in necrotic cell death pathways highlights a conserved mechanism of cellular destruction that is relevant to various pathological conditions in higher organisms, including neurodegenerative diseases.[6][12]

Future research could focus on identifying the specific endogenous substrates of this compound in the intestine to elucidate its precise physiological function during development. Furthermore, a detailed analysis of the genetic interaction network of this compound would provide a broader understanding of the pathways it functions within and identify potential upstream regulators and downstream effectors. The development of specific inhibitors for this compound could also serve as a tool to further probe its function and as a potential starting point for therapeutic strategies targeting similar proteases.

References

- 1. Aspartic proteases from the nematode Caenorhabditis elegans. Structural organization and developmental and cell-specific expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. This compound Aspartic protease 1 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Specific aspartyl and calpain proteases are required for neurodegeneration in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tavernarakislab.gr [tavernarakislab.gr]

- 8. faculty.ucr.edu [faculty.ucr.edu]

- 9. Protocols for large scale in situ hybridization on C. elegans larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Single molecule fluorescent in situ hybridization (smFISH) of C. elegans worms and embryos - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necrotic cell death in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The ASP1 Signaling Pathway: A Core Regulator of Root Stem Cell Niche Homeostasis in Arabidopsis thaliana

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of the root stem cell niche (RSCN) is fundamental to the continuous growth and development of plants. This process is intricately regulated by a network of signaling pathways that ensure a delicate balance between stem cell self-renewal and differentiation. A key player in this regulatory network is the ATP Hydrolases Superfamily Protein 1 (ASP1). Located in the mitochondria, ASP1 is essential for maintaining the identity of the quiescent center (QC) cells and distal stem cells (DSCs) by modulating reactive oxygen species (ROS) homeostasis. This technical guide provides a comprehensive overview of the ASP1 signaling pathway in Arabidopsis thaliana, detailing its core components, molecular interactions, and downstream effects. We present quantitative data on the phenotypic and molecular consequences of ASP1 disruption, detailed protocols for key experimental assays, and visual diagrams of the signaling cascade and associated workflows to facilitate a deeper understanding for researchers and professionals in plant biology and drug development.

Introduction to the ASP1 Signaling Pathway

The ASP1 protein in Arabidopsis thaliana is an AAA-type ATPase that plays a critical role in the integrity of the root stem cell niche. The loss of ASP1 function leads to a significant disruption in the balance of stem cell activity, characterized by enhanced division of quiescent center cells and premature differentiation of distal stem cells. This phenotype is a direct consequence of perturbed cellular signaling, specifically the dysregulation of reactive oxygen species (ROS) homeostasis.

The core of the ASP1 signaling pathway involves a direct interaction with the Cystathionine Beta-Synthase X 3 (CBSX3) protein, a known regulator of ROS generation within the mitochondria. This interaction is crucial for maintaining the appropriate levels of ROS, which act as critical signaling molecules in the root tip. Downstream of this ROS signal are the key transcription factors SCARECROW (SCR) and SHORT ROOT (SHR), whose expression is modulated by the ASP1-mediated ROS homeostasis. Thus, the ASP1 pathway represents a vital mitochondrial-to-nuclear signaling cascade that governs root development.

Core Components and Signaling Cascade

The ASP1 signaling pathway is a linear cascade that integrates mitochondrial function with nuclear gene expression to control cell fate in the root tip.

-

ASP1 (ATP Hydrolases Superfamily Protein 1): A mitochondrial-localized AAA-type ATPase. It is the central upstream component of this pathway.

-

CBSX3 (Cystathionine Beta-Synthase X 3): A mitochondrial protein that interacts directly with ASP1. It is a key regulator of ROS generation.

-

Reactive Oxygen Species (ROS): Specifically, superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). These molecules act as second messengers, and their concentration in the root tip is maintained by the ASP1-CBSX3 module.

-

SCR (SCARECROW) and SHR (SHORT ROOT): Two well-characterized transcription factors that act downstream of the ROS signal. Their expression is essential for the proper maintenance and patterning of the root stem cell niche.

The signaling flow begins with the function of ASP1 in the mitochondria, which, through its interaction with CBSX3, regulates the production and scavenging of ROS. The resulting ROS homeostasis influences the expression of SCR and SHR in the nucleus, which in turn controls the division and differentiation of quiescent center and distal stem cells.

ASP1 Signaling Pathway Diagram

Caption: The ASP1 signaling cascade in Arabidopsis thaliana.

Quantitative Data on ASP1 Pathway Disruption

The functional loss of ASP1 results in measurable changes at both the cellular and molecular levels. These quantitative data underscore the critical role of the ASP1 pathway in root development.

Table 1: Phenotypic Consequences of asp1 Mutation

| Phenotype | Wild Type (Col-0) | asp1-1 Mutant | Reference |

| Frequency of Divided Quiescent Center (QC) Cells | < 5% | > 20% | |

| Frequency of Differentiated Distal Stem Cells (DSCs) | ~ 5% | ~ 30% |

Table 2: Molecular Changes in the asp1 Mutant

| Molecular Marker | Observation in asp1-1 Mutant | Method | Reference |

| Superoxide (O₂⁻) Level | Reduced | NBT Staining | |

| Hydrogen Peroxide (H₂O₂) Level | Reduced | DAB Staining | |

| SCR Transcript Level | Diminished | qRT-PCR | |

| SHR Transcript Level | Diminished | qRT-PCR |

Detailed Experimental Protocols

The study of the ASP1 signaling pathway employs a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify ASP1-CBSX3 Interaction

This protocol is adapted for transient expression in Arabidopsis protoplasts to detect in vivo protein interactions.

Experimental Workflow: Co-Immunoprecipitation

The Molecular Function of Saccharomyces cerevisiae ASP1: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ASP1 - A Cytosolic L-asparaginase

The ASP1 gene (Systematic Name: YDR321W) in Saccharomyces cerevisiae encodes the intracellular L-asparaginase (EC 3.5.1.1), an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[1][2][3] This protein, localized in the cytoplasm, plays a key role in the catabolism of L-asparagine.[2][3] The ASP1 protein is a member of the bacterial amidohydrolase family and shares 46% sequence identity with the extracellular, nitrogen-catabolite-regulated L-asparaginase II, which is encoded by the ASP3 gene.[1] The potential of L-asparaginases in the chemotherapy of certain leukemias has made ASP1 a subject of interest for recombinant production and characterization.[1]

Quantitative Data Summary

The biochemical and physical properties of the ASP1 protein have been characterized, providing a quantitative basis for its function.

Table 1: Physicochemical and Expression Data for ASP1

| Parameter | Value | Reference |

| Systematic Name | YDR321W | [2] |

| Chromosomal Location | Chromosome IV | [1][3] |

| Protein Length | 381 amino acids | [2] |

| Molecular Weight (Da) | 41,385.6 | [2] |

| Isoelectric Point | 5.08 | [2] |

| Median Abundance (molecules/cell) | 11,287 +/- 4,814 | [2] |

| Half-life (hr) | 10.8 | [2] |

Table 2: Kinetic and Activity Parameters of Recombinant ASP1 (ScASNase1)

| Parameter | Value | Conditions | Reference |

| Specific Activity (L-asparagine) | 196.2 ± 5.8 U/mg | pH 8.8, 37°C | [1] |

| Specific Activity (L-glutamine) | 0.4 ± 0.02 U/mg | pH 8.8, 37°C | [1] |

| Optimal pH | 8.6 | Assayed in the range of pH 4.0 to 12.0 | [1] |

| Km (L-asparagine) | 740 µM | - | [1] |

| Thermal Stability | >60% activity retained at 50°C | - | [1] |

One unit (U) of L-asparaginase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at a specified temperature.

Molecular Function and Biological Role